Cas no 2310158-46-2 (4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one)

4-3-(3-Methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core functionalized with a 3-(3-methylthiophen-2-yl)propanoyl group and a 1,3-thiazol-2-yl substituent. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of thiophene and thiazole moieties may enhance binding affinity to biological targets, while the piperazin-2-one backbone offers synthetic versatility for further derivatization. This compound could be of interest in the development of pharmacologically active agents, given its balanced lipophilicity and hydrogen-bonding capacity. Its precise applications would depend on further pharmacological evaluation, but its modular structure makes it a promising candidate for exploratory research in drug discovery.
4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one structure
2310158-46-2 structure
Product Name:4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS No:2310158-46-2
MF:C15H17N3O2S2
MW:335.444380521774
CID:5920184
PubChem ID:134160867
Update Time:2025-05-26

4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one
    • 4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
    • AKOS040705411
    • 2310158-46-2
    • F6573-7863
    • 4-(3-(3-methylthiophen-2-yl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
    • Inchi: 1S/C15H17N3O2S2/c1-11-4-8-21-12(11)2-3-13(19)17-6-7-18(14(20)10-17)15-16-5-9-22-15/h4-5,8-9H,2-3,6-7,10H2,1H3
    • InChI Key: VCAPXUDCFFFFOR-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1CCC(N1CC(N(C2=NC=CS2)CC1)=O)=O

Computed Properties

  • Exact Mass: 335.07621914g/mol
  • Monoisotopic Mass: 335.07621914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 110Ų

4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-7863-2μmol
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6573-7863-5μmol
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6573-7863-10μmol
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6573-7863-20μmol
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6573-7863-1mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
1mg
$81.0 2023-09-07
Life Chemicals
F6573-7863-2mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
2mg
$88.5 2023-09-07
Life Chemicals
F6573-7863-3mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
3mg
$94.5 2023-09-07
Life Chemicals
F6573-7863-4mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
4mg
$99.0 2023-09-07
Life Chemicals
F6573-7863-5mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
5mg
$103.5 2023-09-07
Life Chemicals
F6573-7863-10mg
4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
2310158-46-2
10mg
$118.5 2023-09-07

Additional information on 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one

Exploring the Chemical Profile and Applications of 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS No. 2310158-46-2)

In the realm of organic chemistry and pharmaceutical research, 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS No. 2310158-46-2) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its thiophene and thiazole moieties, represents a promising scaffold for drug discovery and material science. Researchers are increasingly focusing on its synthesis, properties, and biological activities, aligning with the growing demand for novel heterocyclic compounds in modern therapeutics.

The molecular structure of 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one combines a piperazin-2-one core with 3-methylthiophene and thiazole substituents, offering a versatile platform for chemical modifications. Such hybrid structures are often explored for their bioactivity, particularly in targeting enzymes or receptors involved in inflammatory and metabolic pathways. Recent studies highlight its potential as a kinase inhibitor or GPCR modulator, topics frequently searched in academic and industrial databases.

From a synthetic perspective, the compound's CAS No. 2310158-46-2 serves as a critical identifier for researchers sourcing high-purity samples. Laboratories prioritize its stereochemical purity and solubility, especially when investigating its pharmacokinetic properties. The integration of computational chemistry tools, such as molecular docking, has further accelerated its study, addressing common user queries like "how to predict binding affinity for thiophene derivatives" or "optimizing thiazole-based drug candidates."

Beyond pharmaceuticals, 4-3-(3-methylthiophen-2-yl)propanoyl-1-(1,3-thiazol-2-yl)piperazin-2-one may find applications in agrochemicals or functional materials. Its heterocyclic framework aligns with trends in sustainable chemistry, a hot topic in 2024. Environmental considerations, such as green synthesis methods, are often linked to such compounds in scientific discussions, reflecting broader societal concerns about eco-friendly research practices.

In summary, CAS No. 2310158-46-2 exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted profile—spanning drug design, material science, and catalysis—ensures its relevance in both academic and industrial settings. As interest in small-molecule therapeutics and structure-activity relationships grows, this compound will likely remain a focal point for future breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.